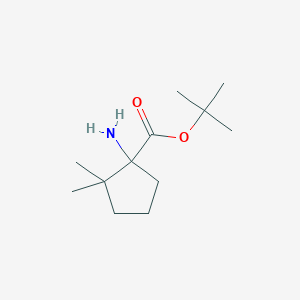
N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, also known as compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in drug discovery and development.
Applications De Recherche Scientifique
Compound 1 has been studied extensively in preclinical studies and has shown potential in various scientific research applications. It has been found to be a potent inhibitor of several kinases, including the oncogenic kinase PIM1. This makes it a valuable tool in cancer research, as PIM1 is known to play a role in the development and progression of various types of cancer.
Compound 1 has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This suggests that it has potential as a therapeutic agent in the treatment of cancer.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 involves the inhibition of kinase activity. It has been found to bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of kinase signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This is important in cancer research, as tumors require a blood supply to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 in lab experiments is its potency. It has been found to be a potent inhibitor of several kinases, making it a valuable tool in kinase research. However, one of the limitations of using N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 is its poor solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
Orientations Futures
There are several future directions for research involving N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1. One area of research could be the development of more soluble analogs of N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1, which would make it easier to use in lab experiments. Another area of research could be the identification of additional kinases that are inhibited by N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1, which could lead to the development of new therapeutic agents for the treatment of cancer. Finally, the potential of N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1 as a therapeutic agent in animal models and clinical trials should be explored further.
Méthodes De Synthèse
Compound 1 can be synthesized using a multi-step process that involves several reactions. The synthesis starts with the reaction of 3-bromo thiophene-2-carboxylic acid with potassium thiocyanate to form 3-cyanothiophene-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form 3-cyanothiophene-2-carbonyl chloride. The next step involves the reaction of 3-cyanothiophene-2-carbonyl chloride with 4-aminobenzoic acid to form N-(3-cyanothiophen-2-yl)-4-aminobenzamide. Finally, N-(3-cyanothiophen-2-yl)-4-aminobenzamide is reacted with N-cyclohexyl-N-methylsulfamide to form N-(3-cyanothiophen-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide 1.
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h7-12,16H,2-6H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIBBMJDJUQTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)


![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)




